(5Z)-5-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
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Overview
Description
(5Z)-5-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a furyl group, a fluorophenyl group, and a thioxo-thiazolidinone core. Its molecular formula is C18H9Cl2FNO2S2, and it has a molecular weight of approximately 426.3 g/mol .
Preparation Methods
The synthesis of (5Z)-5-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dichlorobenzaldehyde with 2-furylmethyl ketone to form an intermediate, which is then reacted with 3-fluorobenzyl isothiocyanate under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the thioxo group to a thiol group.
Scientific Research Applications
(5Z)-5-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against a range of bacterial and fungal strains.
Medicine: Research indicates its potential as an anti-inflammatory and anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets. In biological systems, it is believed to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the modulation of signaling pathways like PI3K/Akt and MAPK .
Comparison with Similar Compounds
Similar compounds include:
5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one: This compound has a similar structure but with a different substitution pattern on the phenyl ring, which may result in different biological activities.
5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one: This compound has a methoxypropyl group instead of a fluorophenyl group, which can alter its chemical reactivity and biological properties.
The uniqueness of (5Z)-5-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific substitution pattern and the presence of both dichlorophenyl and fluorophenyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H10Cl2FNO2S2 |
---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
(5Z)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H10Cl2FNO2S2/c21-11-4-6-15(16(22)8-11)17-7-5-14(26-17)10-18-19(25)24(20(27)28-18)13-3-1-2-12(23)9-13/h1-10H/b18-10- |
InChI Key |
NPJMBLSQHHNYFQ-ZDLGFXPLSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)N2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/SC2=S |
SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)SC2=S |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)SC2=S |
Origin of Product |
United States |
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